2-(2,3-dihydro-1H-inden-1-yl)guanidine hydrochloride
Overview
Description
2-(2,3-Dihydro-1H-inden-1-yl)guanidine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a guanidine group attached to a 2,3-dihydro-1H-inden-1-yl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-dihydro-1H-inden-1-yl)guanidine hydrochloride typically involves the following steps:
Formation of 2,3-Dihydro-1H-inden-1-ylamine: This is achieved by reducing 2,3-dihydro-1H-inden-1-one using a suitable reducing agent such as lithium aluminum hydride (LiAlH4).
Guanidination Reaction: The resulting 2,3-dihydro-1H-inden-1-ylamine is then reacted with cyanamide in the presence of an acid catalyst to form the guanidine derivative.
Hydrochloride Formation: The guanidine derivative is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(2,3-Dihydro-1H-inden-1-yl)guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be employed to convert the compound to its amine or alcohol derivatives.
Substitution Reactions: The guanidine group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution Reactions: Nucleophiles such as alkyl halides and amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Indenone derivatives.
Reduction Products: Indenylamine derivatives.
Substitution Products: Various guanidine derivatives with different substituents.
Scientific Research Applications
2-(2,3-Dihydro-1H-inden-1-yl)guanidine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,3-dihydro-1H-inden-1-yl)guanidine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The guanidine group is known to bind to various receptors and enzymes, leading to biological responses. The specific molecular targets and pathways involved depend on the context of its application, such as antimicrobial activity or drug development.
Comparison with Similar Compounds
2-(2,3-Dihydro-1H-inden-1-yl)guanidine hydrochloride can be compared with other similar compounds, such as:
Indole derivatives: These compounds share structural similarities and exhibit similar biological activities.
Guanidine derivatives: Other guanidine compounds with different substituents may have varying biological and chemical properties.
Uniqueness: The uniqueness of this compound lies in its specific combination of the indenyl group and the guanidine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-yl)guanidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c11-10(12)13-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6H2,(H4,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIFOTHFNQYHRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C1N=C(N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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